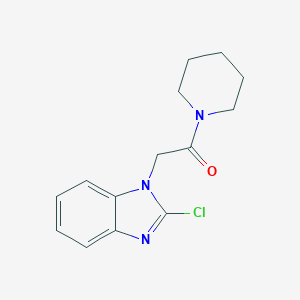
N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as BMQ, is a synthetic compound that has gained interest in the scientific community due to its potential applications in biomedical research. BMQ is a quinazolinone derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antidiabetic effects. In
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the inhibition of various signaling pathways involved in inflammation, tumor growth, and glucose metabolism. N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In addition, N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been found to activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the growth of cancer cells, reduces inflammation, and improves glucose metabolism. In vivo studies have shown that N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide reduces tumor growth, improves glucose tolerance, and reduces insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively characterized using various spectroscopic techniques, which ensures its purity and identity. N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been found to exhibit a range of biological activities, which makes it a versatile compound for use in various experiments.
However, there are also some limitations for the use of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its effects. Additionally, the optimal dosage and administration route for N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide have not been established, which makes it difficult to compare results from different experiments.
Orientations Futures
There are several future directions for research on N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the development of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide derivatives with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, which could lead to the identification of new targets for drug development. Additionally, the use of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in combination with other drugs could be explored to enhance its therapeutic effects. Finally, the development of animal models to study the effects of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in vivo could provide valuable insights into its potential clinical applications.
Conclusion
N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has shown potential as a therapeutic agent for various diseases. Its anti-inflammatory, antitumor, and antidiabetic effects make it a versatile compound for use in biomedical research. The synthesis of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been optimized to increase yield and purity, and the compound has been extensively characterized using various spectroscopic techniques. While there are some limitations to the use of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments, there are several future directions for research that could lead to the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the reaction of 4-bromo-3-methylbenzaldehyde with ethyl 3-aminocrotonate to form an intermediate product. The intermediate product is then reacted with 2-cyanophenyl isocyanate to yield N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. The synthesis of N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been optimized to increase yield and purity, and the compound has been characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has shown potential as a therapeutic agent for various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been shown to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been found to have antidiabetic effects by improving glucose tolerance and reducing insulin resistance.
Propriétés
Formule moléculaire |
C18H16BrN3O2 |
|---|---|
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H16BrN3O2/c1-12-10-13(6-7-15(12)19)21-17(23)8-9-22-11-20-16-5-3-2-4-14(16)18(22)24/h2-7,10-11H,8-9H2,1H3,(H,21,23) |
Clé InChI |
YUUMXRVXLKYNGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)Br |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277139.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277141.png)
![N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277142.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B277145.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)